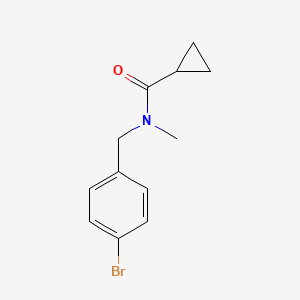
2-(2-oxoazocan-1-yl)-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-oxoazocan-1-yl)-N-phenylacetamide, also known as OAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OAPA is a heterocyclic compound that contains both an azocane ring and a phenylacetamide group. It has been synthesized using various methods and has shown promising results in various scientific applications.
Wirkmechanismus
The mechanism of action of 2-(2-oxoazocan-1-yl)-N-phenylacetamide is not fully understood, but it is believed to work by inhibiting key enzymes and proteins involved in various biological processes. For example, 2-(2-oxoazocan-1-yl)-N-phenylacetamide has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(2-oxoazocan-1-yl)-N-phenylacetamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(2-oxoazocan-1-yl)-N-phenylacetamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 2-(2-oxoazocan-1-yl)-N-phenylacetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(2-oxoazocan-1-yl)-N-phenylacetamide has been found to inhibit the growth of various microorganisms, including bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-oxoazocan-1-yl)-N-phenylacetamide in lab experiments is its relatively low cost and ease of synthesis. 2-(2-oxoazocan-1-yl)-N-phenylacetamide has also been found to be stable under a variety of conditions, making it a useful tool for studying various biological processes. However, one limitation of using 2-(2-oxoazocan-1-yl)-N-phenylacetamide is its potential toxicity, as it has been found to be toxic to some cell types at high concentrations. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-oxoazocan-1-yl)-N-phenylacetamide and its potential side effects.
Zukünftige Richtungen
There are many potential future directions for research on 2-(2-oxoazocan-1-yl)-N-phenylacetamide. One area of interest is the development of new antibiotics based on the antimicrobial properties of 2-(2-oxoazocan-1-yl)-N-phenylacetamide. Another area of interest is the development of new anti-inflammatory drugs based on the ability of 2-(2-oxoazocan-1-yl)-N-phenylacetamide to inhibit the production of inflammatory mediators. Additionally, more research is needed to fully understand the mechanism of action of 2-(2-oxoazocan-1-yl)-N-phenylacetamide and its potential applications in cancer treatment.
Synthesemethoden
2-(2-oxoazocan-1-yl)-N-phenylacetamide can be synthesized using a variety of methods, including the reaction of 2-phenylacetyl chloride with 2-amino-1,3-propanediol followed by oxidation with sodium periodate. Another method involves the reaction of 2-phenylacetic acid with 2-amino-1,3-propanediol in the presence of a coupling agent such as dicyclohexylcarbodiimide. These methods have been successful in producing 2-(2-oxoazocan-1-yl)-N-phenylacetamide with high yields and purity.
Wissenschaftliche Forschungsanwendungen
2-(2-oxoazocan-1-yl)-N-phenylacetamide has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. 2-(2-oxoazocan-1-yl)-N-phenylacetamide has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 2-(2-oxoazocan-1-yl)-N-phenylacetamide has been found to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
2-(2-oxoazocan-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(16-13-8-4-3-5-9-13)12-17-11-7-2-1-6-10-15(17)19/h3-5,8-9H,1-2,6-7,10-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAJYHIHSMLFJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxoazocan-1-yl)-N-phenylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentyl-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7512725.png)



![4-[1-(5-Methylfuran-2-yl)-2-[[methyl(propan-2-yl)sulfamoyl]amino]ethyl]morpholine](/img/structure/B7512748.png)



![N-[(4-chlorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512783.png)


![N-[(4-chlorophenyl)methyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7512813.png)
